molecular formula C15H16N2O2 B5326553 (2E)-1-(2,4-dimethyl-1H-imidazol-1-yl)-3-(4-methoxyphenyl)prop-2-en-1-one

(2E)-1-(2,4-dimethyl-1H-imidazol-1-yl)-3-(4-methoxyphenyl)prop-2-en-1-one

Cat. No.: B5326553
M. Wt: 256.30 g/mol
InChI Key: SLCUBSQOHZHJME-RMKNXTFCSA-N
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Description

(2E)-1-(2,4-dimethyl-1H-imidazol-1-yl)-3-(4-methoxyphenyl)prop-2-en-1-one is an organic compound that belongs to the class of imidazole derivatives This compound is characterized by the presence of an imidazole ring substituted with dimethyl groups and a methoxyphenyl group attached to a propenone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-1-(2,4-dimethyl-1H-imidazol-1-yl)-3-(4-methoxyphenyl)prop-2-en-1-one typically involves the following steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, formaldehyde, and ammonia or primary amines under acidic conditions.

    Substitution with Dimethyl Groups: The imidazole ring is then substituted with dimethyl groups using methylating agents such as methyl iodide in the presence of a base like potassium carbonate.

    Attachment of the Propenone Moiety: The final step involves the condensation of the substituted imidazole with 4-methoxybenzaldehyde in the presence of a base such as sodium hydroxide to form the propenone moiety.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(2E)-1-(2,4-dimethyl-1H-imidazol-1-yl)-3-(4-methoxyphenyl)prop-2-en-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace functional groups on the imidazole ring or the propenone moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as halides or amines in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of oxides and hydroxylated derivatives.

    Reduction: Formation of reduced imidazole derivatives.

    Substitution: Formation of substituted imidazole and propenone derivatives.

Scientific Research Applications

(2E)-1-(2,4-dimethyl-1H-imidazol-1-yl)-3-(4-methoxyphenyl)prop-2-en-1-one has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2E)-1-(2,4-dimethyl-1H-imidazol-1-yl)-3-(4-methoxyphenyl)prop-2-en-1-one involves its interaction with molecular targets such as enzymes and receptors. The compound may inhibit or activate specific pathways, leading to its observed biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation.

Comparison with Similar Compounds

Similar Compounds

    (2E)-1-(1H-imidazol-1-yl)-3-(4-methoxyphenyl)prop-2-en-1-one: Lacks the dimethyl substitution on the imidazole ring.

    (2E)-1-(2,4-dimethyl-1H-imidazol-1-yl)-3-phenylprop-2-en-1-one: Lacks the methoxy group on the phenyl ring.

    (2E)-1-(2,4-dimethyl-1H-imidazol-1-yl)-3-(4-hydroxyphenyl)prop-2-en-1-one: Contains a hydroxyl group instead of a methoxy group on the phenyl ring.

Uniqueness

The uniqueness of (2E)-1-(2,4-dimethyl-1H-imidazol-1-yl)-3-(4-methoxyphenyl)prop-2-en-1-one lies in its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

IUPAC Name

(E)-1-(2,4-dimethylimidazol-1-yl)-3-(4-methoxyphenyl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O2/c1-11-10-17(12(2)16-11)15(18)9-6-13-4-7-14(19-3)8-5-13/h4-10H,1-3H3/b9-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLCUBSQOHZHJME-RMKNXTFCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(C(=N1)C)C(=O)C=CC2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CN(C(=N1)C)C(=O)/C=C/C2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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